2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S2/c1-9-4-5-10-12(7-9)25-15(17-10)18-13(21)8-24-16-20-19-14(23-16)11-3-2-6-22-11/h2-7H,8H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMRVHPWNYEUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a hybrid molecule that incorporates both oxadiazole and benzothiazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂S |
| Molecular Weight | 253.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | To be determined |
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of compounds containing oxadiazole and benzothiazole derivatives. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains. The oxadiazole ring enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death.
In a recent study, derivatives of benzothiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the hybrid structure may possess similar or enhanced efficacy due to synergistic effects from both moieties .
Anticancer Activity
The anticancer properties of compounds containing oxadiazoles have been extensively studied. A notable study evaluated a series of oxadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range, indicating potent antiproliferative effects .
For the compound , preliminary docking studies suggest strong binding affinity to key targets involved in cancer cell proliferation pathways, hinting at its potential as an anticancer agent .
Anti-inflammatory Activity
Compounds with benzothiazole structures are recognized for their anti-inflammatory properties. Research has shown that these compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2. The incorporation of an oxadiazole ring may further enhance this activity by modulating inflammatory pathways .
Case Studies
- Synthesis and Evaluation : A series of hybrid compounds were synthesized by combining the oxadiazole and benzothiazole moieties. The synthesized compounds were tested for their antimicrobial and anticancer activities using standard protocols. The results indicated that several compounds exhibited significant activity against both bacterial strains and cancer cell lines .
- Mechanism of Action : Studies utilizing molecular docking simulations revealed that the compound interacts with specific targets involved in cancer progression and inflammation. This suggests that the biological activity may be attributed to its ability to modulate multiple pathways simultaneously .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and benzothiazole derivatives. For instance, research has shown that derivatives similar to 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Compounds with similar structures have demonstrated notable antimicrobial activities against a range of pathogens. The presence of sulfur in the structure is believed to enhance the interaction with microbial enzymes, leading to effective inhibition. Studies have reported that derivatives can inhibit both Gram-positive and Gram-negative bacteria.
Fungicidal Activity
The compound's oxadiazole moiety is associated with fungicidal properties. Research indicates that it can effectively inhibit fungal pathogens such as Botrytis cinerea, with some derivatives showing higher efficacy than established fungicides like pyraclostrobin. This suggests potential use in agricultural applications as a novel fungicide.
Case Study 1: Anticancer Evaluation
In a study published by MDPI, a series of oxadiazole-based compounds were evaluated for their anticancer activity. Compounds structurally related to this compound showed promising results with IC50 values indicating effective growth inhibition in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of sulfur-containing oxadiazoles found that compounds similar to the target molecule exhibited broad-spectrum activity against various bacterial strains including E. coli and Staphylococcus aureus. The study concluded that these compounds could serve as lead structures for developing new antimicrobial agents .
Case Study 3: Agricultural Applications
Research into the agricultural applications of oxadiazole derivatives revealed that certain compounds demonstrated significant fungicidal activity against Botrytis cinerea. The study highlighted the importance of structural modifications in enhancing biological activity and suggested potential formulations for crop protection .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides (-SO-) or sulfones (-SO₂-).
Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediate oxo-species. The electron-withdrawing oxadiazole ring enhances sulfur’s susceptibility to oxidation .
Hydrolysis of Acetamide Moiety
The acetamide group hydrolyzes under acidic or basic conditions:
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| 6M HCl | Reflux, 8 h | 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid | 85% |
| NaOH (10%) | Ethanol/H₂O, 70°C, 6 h | Sodium salt of the acid | 78% |
Key Finding : Hydrolysis preserves the oxadiazole and benzothiazole rings, enabling further functionalization .
Electrophilic Aromatic Substitution (EAS)
The benzothiazole and furan rings participate in EAS:
| Reaction | Reagents | Site | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Benzothiazole C-5 | 5-Nitro-6-methyl-1,3-benzothiazole derivative |
| Sulfonation | H₂SO₄ (fuming), 50°C | Furan C-5 | 5-Sulfo-furan-2-yl derivative |
Considerations : The methyl group on benzothiazole directs electrophiles to the C-5 position, while furan’s electron-rich ring facilitates substitution at C-5 .
Nucleophilic Substitution at Sulfanyl Group
The sulfanyl group acts as a leaving group under specific conditions:
| Nucleophile | Base | Product | Efficiency |
|---|---|---|---|
| Ethanolamine | K₂CO₃, DMF | 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino}ethanol | 62% |
| Thiophenol | Et₃N, CH₃CN | Bis-sulfanyl derivative | 55% |
Limitation : Low leaving-group ability of -S- necessitates strong bases/nucleophiles .
Oxadiazole Ring-Opening Reactions
The 1,3,4-oxadiazole ring undergoes cleavage under reductive or acidic conditions:
| Reagents | Conditions | Product |
|---|---|---|
| LiAlH₄ | THF, reflux, 12 h | Thiosemicarbazide derivative |
| H₂SO₄ (conc.) | 100°C, 24 h | Hydrazine and furan-2-carboxylic acid fragments |
Implication : Ring-opening destroys the heterocyclic scaffold but generates reactive intermediates for downstream synthesis .
Complexation with Metal Ions
The sulfur and nitrogen atoms coordinate transition metals:
| Metal Salt | Conditions | Complex | Application |
|---|---|---|---|
| CuCl₂ | Methanol, RT | Cu(II) complex (λₘₐₓ = 650 nm) | Catalytic oxidation studies |
| Fe(NO₃)₃ | Ethanol/H₂O, 60°C | Fe(III) complex | Magnetic materials research |
Stoichiometry : Typically forms 1:1 (metal:ligand) complexes, confirmed by Job’s plot .
Reductive Transformations
Selective reduction of functional groups:
| Reagent | Target | Product |
|---|---|---|
| NaBH₄ | Acetamide → amine | 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethylamine |
| H₂/Pd-C | Furan ring saturation | Tetrahydrofuran derivative (minor pathway) |
Challenges : Over-reduction of aromatic rings occurs under harsh conditions.
Comparison with Similar Compounds
Oxadiazole vs. Thiadiazole Derivatives
Replacing the oxadiazole with a 1,3,4-thiadiazole (as in ) alters electronic properties due to sulfur’s larger atomic radius and polarizability. For example, N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide exhibited 100% protection in the maximal electroshock (MES) model for anticonvulsant activity, outperforming oxadiazole-based analogs .
Piperidinyl-Oxadiazole Hybrids
The compound 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide () introduces a piperidinyl spacer, enhancing solubility and conformational flexibility. While biological data are unavailable, such modifications often improve pharmacokinetic profiles .
Aryl Group Variations on Acetamide
Substituents on the Oxadiazole Ring
- 2-{[5-(4-Acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-arylacetamide derivatives () showed anti-Staphylococcus aureus activity (MIC: 63 µg/mL), suggesting aryl groups with hydrogen-bond donors improve antibacterial efficacy .
- Indolylmethyl-substituted oxadiazoles () displayed α-glucosidase inhibition (e.g., 8t , IC₅₀: 12.4 µM), highlighting the role of hydrophobic indole moieties in enzyme binding .
Key Research Findings and Data Tables
Mechanistic and Functional Insights
- Antimicrobial Activity: Electron-withdrawing groups (e.g., Cl, NO₂) enhance lipophilicity and disrupt microbial membranes, as seen in and .
- Enzyme Inhibition : Hydrophobic domains (e.g., benzothiazole, indole) in and facilitate binding to hydrophobic enzyme pockets, critical for anticonvulsant and α-glucosidase inhibitory effects .
- Structural Flexibility : Piperidinyl or alkyl spacers () may improve bioavailability by reducing crystallinity, though this requires further validation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. Key steps include:
- Oxadiazole formation : Cyclization of thiosemicarbazide derivatives with furan-2-carboxylic acid using POCl₃ as a cyclizing agent .
- Sulfanyl linkage : Reaction of 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol with chloroacetyl chloride, followed by coupling with 6-methyl-1,3-benzothiazol-2-amine in DMF under reflux .
- Optimization : Adjust reaction time (8–12 hrs), temperature (80–100°C), and stoichiometric ratios (1:1.2 for thiol-to-chloroacetyl chloride) to improve yields (reported 60–75%) .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm furan (δ 6.3–7.4 ppm for protons) and benzothiazole (δ 7.8–8.2 ppm) moieties. The acetamide NH appears as a singlet near δ 10.2 ppm .
- IR : Key peaks include C=O (1650–1680 cm⁻¹), C=N (1580–1600 cm⁻¹), and S-H (2550–2600 cm⁻¹, absent post-reaction) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ should match the molecular weight (e.g., m/z 386.4 for C₁₆H₁₂N₄O₃S₂) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the biological activity and binding mechanisms of this compound?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. For example, a small energy gap (<4 eV) suggests high reactivity, as seen in similar oxadiazole derivatives .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). The furan ring may form π-π stacking with aromatic residues (e.g., Tyr355), while the sulfanyl group interacts via hydrogen bonds .
- Validation : Compare docking scores (e.g., −8.2 kcal/mol for COX-2) with experimental IC₅₀ values .
Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s bioactivity?
- Methodological Answer :
- Case Study : If in vitro anti-inflammatory activity (e.g., IC₅₀ = 12 μM) conflicts with docking predictions (low binding affinity), reevaluate:
- Solvent Effects : Include implicit solvent models (e.g., PBS) in simulations to mimic physiological conditions .
- Conformational Sampling : Perform molecular dynamics (MD) simulations (50 ns) to assess protein-ligand stability .
- Experimental Cross-Check : Use SPR (surface plasmon resonance) to measure binding kinetics (kₐ/kₐ) and validate docking results .
Q. How can QSAR models guide the design of derivatives with enhanced anti-exudative activity?
- Methodological Answer :
- Descriptor Selection : Use topological (e.g., Wiener index) and electronic (e.g., dipole moment) parameters. For anti-exudative activity, lipophilicity (logP > 2.5) correlates with membrane permeability .
- Derivative Design : Introduce electron-withdrawing groups (e.g., -NO₂ at benzothiazole C-4) to enhance hydrogen bonding. A QSAR study on triazole analogs showed a 30% increase in activity with -Cl substitution .
- Validation : Synthesize 5–10 derivatives and test in a carrageenan-induced paw edema model (dose: 50 mg/kg, oral) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
